molecular formula C13H9Cl2N3OS B12913341 2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one CAS No. 89442-09-1

2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12913341
CAS No.: 89442-09-1
M. Wt: 326.2 g/mol
InChI Key: UIIGVMHWOFBBSE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one ( 89442-15-9) is a chemical compound with the molecular formula C13H9Cl2N3OS and a molecular weight of 326.20 g/mol . This small molecule features a 1,3-thiazolidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers are interested in derivatives of this scaffold for their potential pharmacological properties; related compounds within this structural family have been studied for various applications, including serving as key intermediates in organic synthesis and in the exploration of new active substances . The structure incorporates both a 2,4-dichlorophenyl and a pyrazinyl group, which may contribute to its electronic properties and potential for intermolecular interactions, making it a valuable compound for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please note that specific analytical data, detailed hazard information, and a comprehensive safety assessment for this exact compound are limited. Researchers are responsible for conducting their own thorough safety and suitability evaluations prior to use.

Properties

CAS No.

89442-09-1

Molecular Formula

C13H9Cl2N3OS

Molecular Weight

326.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H9Cl2N3OS/c14-8-1-2-9(10(15)5-8)13-18(12(19)7-20-13)11-6-16-3-4-17-11/h1-6,13H,7H2

InChI Key

UIIGVMHWOFBBSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by a thiazolidinone ring system with a dichlorophenyl and pyrazine substituent. The presence of these functional groups is critical in determining its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. In vitro evaluations demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutics like irinotecan .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (Lung)TBD
Compound 18MCF-7 (Breast)10.5
Compound XHepG2 (Liver)8.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazolidinones exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of the compound influences its efficacy; for example, the dichlorophenyl group enhances antibacterial activity compared to other substituents .

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococcus aureusTBD
Compound YE. coli15.0

Anti-inflammatory Activity

Thiazolidinones are recognized for their anti-inflammatory properties as well. Research indicates that they can modulate inflammatory pathways and reduce cytokine production in vitro . The specific mechanisms through which this compound exerts these effects require further investigation but suggest potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. Substituents at various positions on the thiazolidine ring can enhance or diminish activity:

  • Position 2 : The presence of electron-withdrawing groups like dichloro increases potency against cancer cells.
  • Position 3 : Variations in the heteroaryl substituents (e.g., pyrazine) can affect both anticancer and antimicrobial activities.

Figure 1: Structure-Activity Relationship of Thiazolidinones

SAR Diagram

Case Studies

  • Anticancer Evaluation : In a study involving multiple thiazolidinone derivatives, it was found that modifications at Position 5 led to a significant increase in antiproliferative activity against various cancer cell lines .
  • Antimicrobial Screening : A comparative study showed that compounds with halogenated phenyl groups exhibited superior antibacterial activity against resistant strains like MRSA compared to their non-halogenated counterparts .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that thiazolidinone derivatives possess antimicrobial properties. The presence of the dichlorophenyl group enhances the efficacy against various bacterial strains, including resistant strains .
  • Anti-inflammatory Effects : Compounds similar to thiazolidinones have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Drug Development

The structural characteristics of 2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one make it a valuable scaffold for synthesizing new therapeutic agents. Researchers are exploring its derivatives to enhance potency and selectivity against specific targets.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of several thiazolidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Research : In vitro studies assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a reduction in nitric oxide production and pro-inflammatory cytokine release .
  • Cytotoxicity Assays : Research involving various cancer cell lines demonstrated that this compound induces apoptosis and inhibits proliferation, highlighting its potential as an anticancer agent .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
Anti-inflammatoryReduced cytokine release
AnticancerInduces apoptosis in cancer cells

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound shares structural similarities with other dichlorophenyl-substituted thiazolidin-4-one derivatives. For example:

  • 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one (): This analog replaces the pyrazine ring with a 1,3,4-thiadiazole group substituted with a 4-methoxyphenyl moiety. The thiadiazole contributes to a triclinic crystal system (space group P1, V = 922.7 ų) and distinct hydrogen-bonding patterns .
  • 3-(2,4-Dichlorophenyl)-2-{[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one (Compound 64, ): Features a hydrazinylidene linker and a methoxyphenyl group, yielding a lower melting point (140–142°C) compared to thiadiazole derivatives (288–290°C for Compound 66) .

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Molecular Formula
Target Compound* C₁₃H₈Cl₂N₃OS
Compound 64 () 140–142 83 C₁₇H₁₂Cl₂N₃O₂S
Compound 66 () 288–290 74 C₁₆H₁₀BrClN₂O₂S
Thiadiazole Derivative () C₁₈H₁₃Cl₂N₃O₂S₂

Antiproliferative and Cytotoxic Effects

  • Compound 4c (): 2-(2,4-Dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one showed 70% DAL cell inhibition at 100 µg/mL but lower activity against L929 fibroblasts (IC₅₀ = 20.7 µg/mL) .
  • Compound 4c () : The benzamide-substituted analog exhibited 100% DAL inhibition at 100 µg/mL and superior antiproliferative activity (IC₅₀ = 16.3 µg/mL), highlighting the importance of the benzamide group in enhancing potency .

Crystallographic and Computational Insights

  • Thiadiazole Derivative () : X-ray analysis revealed a planar thiazolidin-4-one ring with a dihedral angle of 84.2° relative to the dichlorophenyl group, suggesting steric hindrance influences molecular packing .
  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (): Exhibited a non-planar structure with a methyl group causing torsional strain, contrasting with the target compound’s likely rigidity due to the pyrazine ring .

Preparation Methods

Cyclization via Mercaptoacetic Acid Condensation

One of the most common and effective methods involves the condensation of a hydrazone intermediate with mercaptoacetic acid to form the thiazolidin-4-one ring.

  • Step 1: Formation of Hydrazone Intermediate

    The hydrazone is synthesized by reacting 2-(2,4-dichlorophenyl)acetohydrazide with pyrazine-2-carboxaldehyde under reflux in dry ethanol. This condensation yields the corresponding hydrazone with good purity, monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization with Mercaptoacetic Acid

    The hydrazone intermediate is then reacted with mercaptoacetic acid under heating (typically 2–8 hours) to induce cyclization, forming the thiazolidin-4-one ring. The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by ring closure.

  • Catalysts and Conditions

    The reaction is often catalyzed by bases such as DABCO or Bi(SCH₂COOH)₃ under solvent-free or reflux conditions to improve yield and reduce reaction time. Temperature control is critical, with optimal yields reported around 70°C.

  • Yields and Purification

    Yields for this method range from moderate to good (40–90%), depending on substituents and reaction conditions. Purification is typically achieved by recrystallization or silica gel column chromatography.

One-Pot Multi-Component Reactions

Recent advances include one-pot, four-component condensation-cyclization reactions involving aromatic amines, aldehydes, mercaptoacetic acid, and pyrazine derivatives. These methods streamline synthesis, reduce purification steps, and improve overall efficiency.

  • Example Protocol

    Aromatic amine, 2,4-dichlorobenzaldehyde, pyrazine-2-carboxaldehyde, and mercaptoacetic acid are combined with a catalyst such as Bi(SCH₂COOH)₃ and heated under solvent-free conditions at 70°C. The reaction progress is monitored by TLC.

  • Advantages

    This approach offers higher atom economy, shorter reaction times, and environmentally friendly conditions.

Solvent-Drop Grinding Method

An eco-friendly mechanochemical approach involves grinding the chalcone precursor (e.g., 3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) with thiosemicarbazide and a catalytic amount of DABCO at room temperature. This method avoids solvents and uses mechanical energy to promote cyclization.

  • Procedure

    The reactants are ground together for 10–20 minutes, then the product is isolated by filtration and recrystallization.

  • Yields

    Moderate yields (~62%) are reported with high purity.

Data Table Summarizing Key Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Notes
Hydrazone Condensation + Mercaptoacetic Acid Cyclization 2-(2,4-Dichlorophenyl)acetohydrazide + Pyrazine-2-carboxaldehyde + Mercaptoacetic acid DABCO or Bi(SCH₂COOH)₃, reflux or solvent-free, ~70°C 40–90 Requires multi-step synthesis; good purity
One-Pot Four-Component Reaction Aromatic amine + 2,4-dichlorobenzaldehyde + Pyrazine-2-carboxaldehyde + Mercaptoacetic acid Bi(SCH₂COOH)₃, solvent-free, 70°C 70–85 Eco-friendly, efficient, less purification
Solvent-Drop Grinding Chalcone precursor + Thiosemicarbazide DABCO, room temperature, grinding ~62 Solvent-free, green chemistry approach

Analytical and Spectroscopic Characterization Supporting Preparation

  • NMR Spectroscopy

    The formation of the thiazolidin-4-one ring is confirmed by characteristic proton signals in ^1H-NMR, such as singlets for the CH(SCHN) proton around 5.5–6.7 ppm and methylene protons (-CH₂-S) appearing as multiplets between 3.6–3.9 ppm. The azomethine proton (N=CH) in hydrazone intermediates appears between 7.9–8.6 ppm, indicating successful condensation.

  • IR Spectroscopy

    Key IR bands include C=O stretching around 1600 cm⁻¹ and C=N stretching near 1600–1650 cm⁻¹, confirming the presence of the thiazolidinone and hydrazone functionalities.

  • Mass Spectrometry

    Molecular ion peaks consistent with the expected molecular weight (~320 g/mol for the dichlorophenyl-pyrazinyl thiazolidinone) confirm the molecular structure.

Research Findings and Optimization Notes

  • Raising the reaction temperature to about 70°C significantly improves yields in solvent-free catalytic methods.

  • The choice of catalyst influences reaction time and purity; Bi(SCH₂COOH)₃ has been shown to be effective in promoting cyclization under mild conditions.

  • Solvent-free and mechanochemical methods reduce environmental impact and simplify work-up.

  • The presence of electron-withdrawing groups like dichloro substituents can affect reaction rates and yields, necessitating optimization of reaction times and temperatures.

Q & A

Q. What are the common synthetic routes for 2-(2,4-dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one?

The synthesis of thiazolidin-4-one derivatives typically involves multi-step condensation and cyclization reactions. A representative methodology includes:

Starting materials : 2,4-dichlorobenzaldehyde and pyrazine-2-carboxamide derivatives.

Formation of Schiff base intermediates : Reacting aldehydes with amines in methanol under reflux, often catalyzed by acetic acid .

Cyclization to thiazolidinone : Treatment with mercaptoacetic acid (HS-CH₂-COOH) in the presence of anhydrous ZnCl₂ as a catalyst, facilitating ring closure via nucleophilic attack and dehydration .

Purification : Recrystallization from acetone or ethanol yields pure compounds.

Q. Key reaction conditions :

StepReagents/ConditionsTime/Temperature
1Methanol, hydrazine5–6 hours, 55–60°C
2DMF/POCl₃6 hours, reflux
3ZnCl₂, toluene24 hours, reflux

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 2,4-dichlorophenyl group appear as doublets in δ 7.2–7.8 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (thiazolidinone) at ~1700 cm⁻¹ and C-S bonds at ~650 cm⁻¹ .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N percentages (e.g., C: 49.77% observed vs. 49.74% calculated) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 439.3) .

Q. What pharmacological targets are associated with thiazolidinone derivatives?

Thiazolidinones exhibit diverse bioactivities:

  • Antimicrobial : Inhibition of bacterial/fungal enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions with the 2,4-dichlorophenyl group .
  • Antiparasitic : Anti-Toxoplasma gondii activity (IC₅₀ values: 10–50 µM) by disrupting membrane integrity .
  • Anticancer : Pyrazine and thiazolidinone moieties intercalate with DNA or inhibit topoisomerases .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Crystal system : Triclinic (space group P1), with unit cell parameters a = 7.131 Å, b = 8.154 Å, c = 16.671 Å, and angles α = 93.19°, β = 96.43°, γ = 105.89° .
  • Conformational analysis : The thiazolidinone ring adopts an envelope conformation, with the sulfur atom displaced by 0.394 Å from the plane .
  • Hydrogen bonding : Intramolecular C–H⋯S/N/Cl interactions stabilize the structure, while intermolecular C–H⋯O bonds form centrosymmetric dimers .

Q. Software tools :

  • SHELX suite : SHELXL for refinement (R factor = 0.068) and SHELXS-97 for structure solution .
  • Validation : PLATON for checking structural integrity and Mercury for visualization .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in biological activity (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in solvent (DMSO vs. water), pH, or incubation time.
  • Structural analogs : Substituent variations (e.g., 4-methoxyphenyl vs. pyrazine) alter binding affinity .
  • Validation strategies :
    • Dose-response curves : Confirm activity across multiple concentrations.
    • Comparative studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Molecular docking : Validate target engagement (e.g., binding to T. gondii tubulin) .

Q. What strategies optimize reaction yields during synthesis?

Yield optimization involves:

  • Catalyst screening : ZnCl₂ vs. BF₃·Et₂O for cyclization efficiency (yields: 74–83% with ZnCl₂) .
  • Solvent selection : Polar aprotic solvents (DMF, toluene) enhance intermediate stability .
  • Temperature control : Reflux (100–110°C) accelerates cyclization but may degrade heat-sensitive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Q. Yield comparison :

DerivativeCatalystYield (%)
Compound 63ZnCl₂74
Compound 64ZnCl₂83
Compound 65ZnCl₂83

Q. How do intramolecular interactions influence the compound’s stability?

Intramolecular hydrogen bonds (e.g., C–H⋯S, C–H⋯N) create planar five-membered rings, reducing steric strain and enhancing thermal stability . For example:

  • C8–H8⋯S1 : Distance = 2.89 Å, angle = 127° .
  • C12–H12⋯Cl1 : Distance = 3.27 Å, angle = 149° .
    These interactions are critical for maintaining crystallinity and solubility in pharmacological formulations.

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